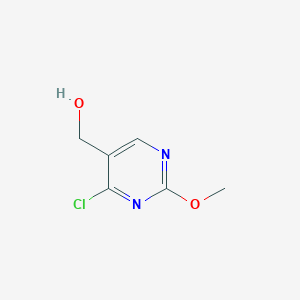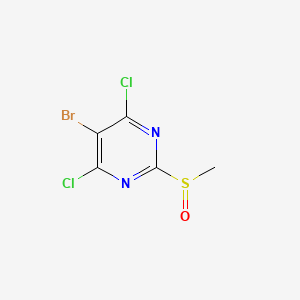
3-(1-Allyl-4-pyrazolyl)phenylboronic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Allyl-4-pyrazolyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a pyrazolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Allyl-4-pyrazolyl)phenylboronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.
Allylation: The pyrazole ring is then allylated using allyl bromide in the presence of a base such as potassium carbonate.
Borylation: The final step involves the borylation of the phenyl ring. This can be achieved using a palladium-catalyzed borylation reaction with bis(pinacolato)diboron as the boron source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of more cost-effective reagents and catalysts.
化学反应分析
Types of Reactions
3-(1-Allyl-4-pyrazolyl)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.
Oxidation: The boronic acid group can be oxidized to a phenol using hydrogen peroxide or other oxidizing agents.
Substitution: The allyl group can undergo nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium(0) catalysts such as Pd(PPh3)4, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
科学研究应用
3-(1-Allyl-4-pyrazolyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.
Biology: Potential use in the development of boron-containing drugs due to its ability to form reversible covalent bonds with biomolecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of 3-(1-Allyl-4-pyrazolyl)phenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium(II) complex to form a palladium-boronate complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the final coupled product.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the pyrazolyl and allyl groups, making it less versatile in certain reactions.
4-Pyrazolylphenylboronic Acid: Similar structure but without the allyl group, affecting its reactivity and applications.
Allylphenylboronic Acid: Lacks the pyrazolyl group, limiting its use in specific biological applications.
Uniqueness
3-(1-Allyl-4-pyrazolyl)phenylboronic acid is unique due to the presence of both the pyrazolyl and allyl groups, which enhance its reactivity and versatility in various chemical and biological applications. The combination of these functional groups allows for more complex and diverse reactions, making it a valuable compound in research and industry.
属性
分子式 |
C12H13BN2O2 |
|---|---|
分子量 |
228.06 g/mol |
IUPAC 名称 |
[3-(1-prop-2-enylpyrazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C12H13BN2O2/c1-2-6-15-9-11(8-14-15)10-4-3-5-12(7-10)13(16)17/h2-5,7-9,16-17H,1,6H2 |
InChI 键 |
LSMPZBHIZBRWFA-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC=C1)C2=CN(N=C2)CC=C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-2-[(1-Boc-2-pyrrolidinyl)methoxy]-4-methoxy-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13674540.png)
![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13674548.png)
![8-Bromo-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674553.png)
![6-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B13674557.png)
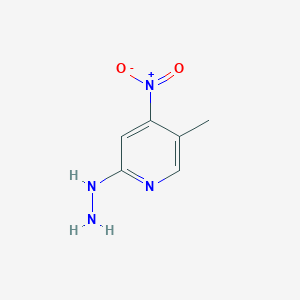
![5-Bromo-2,4-dichloropyrido[3,4-d]pyrimidine](/img/structure/B13674587.png)
![4-(2,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine](/img/structure/B13674588.png)
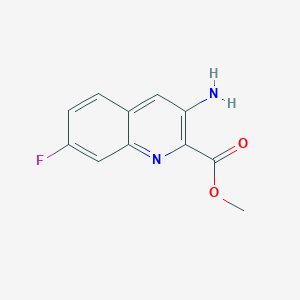
![N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium Chloride](/img/structure/B13674612.png)
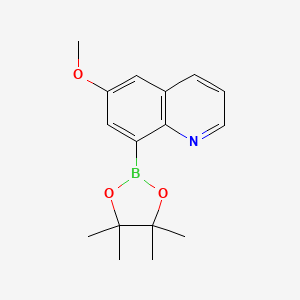
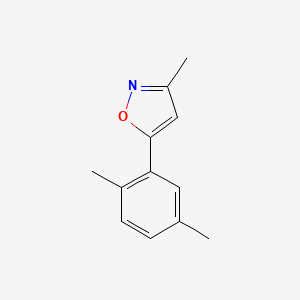
![(R)-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde](/img/structure/B13674637.png)
